4-Chloro-7-nitro-2,1,3-benzothiadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

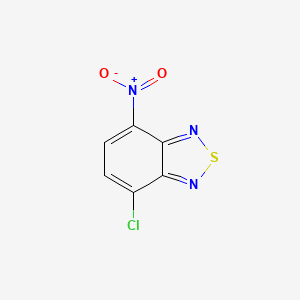

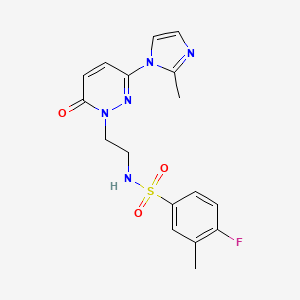

4-Chloro-7-nitro-2,1,3-benzothiadiazole is a chemical compound with the molecular formula C6H2ClN3O2S and a molecular weight of 215.62 . It is a white to yellow solid at room temperature . This compound is an important nucleus used in the chemistry of photoluminescent compounds and is applicable for light technology .

Synthesis Analysis

The synthesis of this compound involves a nucleophilic substitution reaction between 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) and –NH2 groups on amino-functionalized carbon dots (CDs), producing a novel carbon dot-based hybrid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H2ClN3O2S/c7-3-1-2-4 (10 (11)12)6-5 (3)8-13-9-6/h1-2H . This code provides a unique identifier for the compound and can be used to generate a 3D model of its structure.

Chemical Reactions Analysis

This compound can undergo a nucleophilic substitution reaction with –NH2 groups on amino-functionalized carbon dots (CDs) to produce a novel carbon dot-based hybrid . This reaction gives rise to new photoluminescence, which can be used for various applications .

Physical and Chemical Properties Analysis

This compound is a white to yellow solid at room temperature . It has a molecular weight of 215.62 .

Wissenschaftliche Forschungsanwendungen

1. Energetic and Structural Properties

4-Nitro-2,1,3-benzothiadiazole has been extensively studied for its energetic and structural properties. Using experimental techniques and computational approaches, researchers have investigated its energetic characteristics, providing insights into its molar enthalpy of formation and molar enthalpy of sublimation. These properties make it an interesting subject for further study in various scientific applications (Silva et al., 2012).

2. Synthesis and Structural Study

The synthesis of nitro derivatives of 2,1,3-benzothiadiazole 1-oxides, including 4-nitrobenzothiadiazole and its N-oxide, has been achieved through convenient one-pot synthesis methods. These compounds have shown potential in releasing nitric oxide, indicating promising prospects for this class of compounds in various applications (Konstantinova et al., 2018).

3. Coordination Chemistry and Crystal Engineering

Functionalized 2,1,3-benzothiadiazoles have found novel applications in metal coordination chemistry and crystal engineering of organic solids. Their ability to form complexes with metals and other organic compounds has opened up new prospects in crystal engineering and the study of organic solids (Bashirov et al., 2014).

4. Electroactive Polymer Applications

The synthesis and characterization of electroactive polymers based on 2,1,3-benzothiadiazole, such as poly(4,7-dithien-2-yl-2,1,3-benzothiadiazole), have shown significant promise. These polymers exhibit well-defined electrochemistry, stability, and interesting optical properties, making them suitable for applications in NIR devices, storage devices, biosensors, and electrochromic devices (Atwani et al., 2008).

5. Synthesis and Characterization of Luminescent Materials

New luminescent materials based on 2,1,3-benzothiadiazole with carbazole moieties have been synthesized and characterized. These materials exhibit better optical properties and thermostability, and their potential applications in various fields have been explored (Tao et al., 2011).

Zukünftige Richtungen

The future directions for 4-Chloro-7-nitro-2,1,3-benzothiadiazole could involve its use in the development of photoluminescent compounds and light technology . Its potential applications in organic light-emitting diodes, solar cells, liquid crystals, dyes, photovoltaic cells, and many others make it an exciting area of study .

Wirkmechanismus

- The compound selectively inhibits GSTP1-1, enhancing the effect of alkylating drugs in cancer cells .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Action Environment

Biochemische Analyse

Biochemical Properties

4-Chloro-7-nitro-2,1,3-benzothiadiazole exhibits semiconductor behavior with an optical band gap of about 2.74 eV, and strong photoluminescence (PL) emission It interacts with various biomolecules, including enzymes and proteins, through binding interactions

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

4-chloro-7-nitro-2,1,3-benzothiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClN3O2S/c7-3-1-2-4(10(11)12)6-5(3)8-13-9-6/h1-2H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMRZOXCMZJOMCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NSN=C2C(=C1)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(phenylsulfanyl)methyl]phenyl}-4-(trifluoromethyl)benzenecarboxamide](/img/structure/B2905317.png)

![2-{1-(tert-Butoxycarbonyl)-4-[2-(trifluoromethyl)phenyl] piperidin-4-yl}acetic acid](/img/structure/B2905318.png)

![4-[(4-Fluoroanilino)methylene]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2905321.png)

![N-[3-(diethylamino)propyl]-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide](/img/structure/B2905322.png)

![N-cyclohexyl-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2905327.png)

![6-methyl-4-oxo-N-[2-(2-thienyl)ethyl]-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2905330.png)

![N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2905331.png)